2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of oxirane (epoxy) groups, which are highly reactive and useful in various chemical applications. The compound is often used in the synthesis of advanced materials, coatings, and adhesives due to its excellent mechanical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane typically involves the reaction of 4-(p-hydroxyphenoxy)-4′-hydroxybiphenyl with epichlorohydrin in the presence of a phase transfer catalyst such as benzyltrimethylammonium chloride (BTMAC). The reaction mixture is heated to reflux, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide
Properties
CAS No. |
55127-80-5 |
---|---|
Molecular Formula |
C27H32O8 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid |
InChI |
InChI=1S/C21H24O4.2C3H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;2*1-2-3(4)5/h3-10,19-20H,11-14H2,1-2H3;2*2H,1H2,(H,4,5) |
InChI Key |
UFZXXHBOWHOHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C=CC(=O)O.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.